N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide
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Overview
Description
“N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzamide” is a chemical compound with the CAS Number: 478032-97-2. It has a molecular weight of 343.43 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C22H21N3O/c1-15-8-7-11-19 (12-15)22 (26)24-21-20 (13-23)16 (2)17 (3)25 (21)14-18-9-5-4-6-10-18/h4-12H,14H2,1-3H3, (H,24,26) .Scientific Research Applications
Monoclonal Antibody Production Enhancement
A study by Aki et al. (2021) identified a compound structurally similar to N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide, which showed promise in enhancing monoclonal antibody production in Chinese hamster ovary cells. This compound suppressed cell growth while increasing glucose uptake and intracellular ATP during antibody production, making it a potential candidate for improving the production and quality control of therapeutic monoclonal antibodies.
Synthesis for Atorvastatin Production
In another study, Pandey & Rao (2004) reported the synthesis of a compound similar to this compound as a key intermediate in the production of atorvastatin, a widely used cholesterol-lowering drug. The study highlighted an efficient synthesis method that could be crucial for large-scale production.
Anticancer Activity
Research by Rasal et al. (2020) explored derivatives of pyrrole, structurally related to the compound , for their anticancer activity. They reported significant antiproliferative activity against certain human cancer cell lines, suggesting potential applications in cancer treatment.
Autophagy Modulation
A study by Ai et al. (2017) focused on derivatives of pyrrole, similar to this compound, and their effects on autophagy and mTORC1 activity in cancer cells. They identified compounds with potent anticancer activity that modulate autophagy, a key process in cancer cell survival.
Corrosion Inhibition
Louroubi et al. (2019) synthesized a penta-substituted pyrrole derivative closely related to the compound of interest, which showed potential as a corrosion inhibitor for steel surfaces. This application could be significant in materials science and industrial processes (Louroubi et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O/c1-14-15(2)25(13-16-6-4-3-5-7-16)20(19(14)12-23)24-21(26)17-8-10-18(22)11-9-17/h3-11H,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRAFMLGGVGVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)C2=CC=C(C=C2)F)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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